2-([1,1'-Biphenyl]-4-yl)pyridine
Description
Properties
CAS No. |
93324-66-4 |
|---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(4-phenylphenyl)pyridine |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-13H |
InChI Key |
LFIPLQWBFZMHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,1 Biphenyl 4 Yl Pyridine and Its Derivatives
Transition Metal-Catalyzed Cross-Coupling Reactions
The formation of the crucial C-C bond between the pyridine (B92270) and biphenyl (B1667301) moieties is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts, in particular, have demonstrated remarkable efficacy and versatility in this context.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl compounds, including 2-([1,1'-Biphenyl]-4-yl)pyridine. libretexts.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with a halide or triflate. libretexts.org For the synthesis of the target molecule, this translates to the coupling of a 4-biphenylboronic acid derivative with a 2-halopyridine or a 2-pyridylboronic acid derivative with a 4-halobiphenyl. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron-based reagents. nih.govnih.gov
A common approach involves the reaction of a substituted phenylboronic acid with a substituted bromobenzene (B47551) in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, base, and solvent is critical for achieving high yields. While various palladium sources can be used, palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0) are frequently employed. wikipedia.orgmdpi.com The use of specific ligands, such as phosphines, can prevent catalyst deactivation and improve reaction rates and yields. gre.ac.uk
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene, Acetonitrile, or 1,4-Dioxane | 70-80 | 36-60 | mdpi.com |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | aq. Acetone | 65 | up to 89 | cdnsciencepub.com |
| Pd(OH)₂ | - | K₃PO₄ | - | 65 | - | nih.gov |
This table presents a selection of reported conditions for Suzuki-Miyaura couplings relevant to biphenyl-pyridine synthesis and is not exhaustive.
The reactivity of the coupling partners is a key consideration. For instance, 2-pyridylboronic acid derivatives are known for their relative instability, which can complicate their use in synthesis. mdpi.com To circumvent this, more stable derivatives like 2-pyridineboronic acid N-phenyldiethanolamine esters are employed. mdpi.com
Heck Reaction Approaches
The Heck reaction provides an alternative pathway for C-C bond formation, typically by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of a 4-vinylbiphenyl (B1584822) with a 2-halopyridine or 2-vinylpyridine (B74390) with a 4-halobiphenyl. The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans-alkene product. organic-chemistry.org
The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org The choice of palladium source, ligand, and base are crucial for the reaction's success. wikipedia.orgresearchgate.net While direct examples for the synthesis of this compound via the Heck reaction are less commonly reported than Suzuki couplings, the principles of the reaction are broadly applicable to the formation of substituted alkenes that could be subsequently reduced to form the target biphenyl-pyridine single bond. nih.gov
| Catalyst/Precatalyst | Ligand | Base | Solvent | Substrates | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | Aryl halide, Alkene | wikipedia.orglibretexts.org |
| PdCl₂ | P(o-Tolyl)₃ | K₂CO₃ | DMF | Aryl bromide, Alkene | organic-chemistry.org |
| Pd(PPh₃)₄ | - | Et₃N | - | Oxime, Diene (for Amino-Heck) | wikipedia.org |
This table illustrates general conditions for the Heck reaction.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds via a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. wikipedia.orglibretexts.org While this reaction does not directly form the core biphenyl-pyridine C-C bond structure of the target molecule, it is a critical tool for the synthesis of derivatives bearing amino groups on either the biphenyl or pyridine rings. The development of this reaction has significantly expanded the ability to synthesize aryl amines with a wide range of functional groups. wikipedia.org
The reaction mechanism is understood to proceed through steps similar to C-C coupling reactions, including oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligand is particularly important for the success of the Buchwald-Hartwig amination, with sterically hindered and bidentate phosphine ligands often providing superior results. wikipedia.orgchemspider.com This methodology allows for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active compounds. wikipedia.org For example, a bromopyridine can be coupled with an aniline (B41778) derivative, or a bromo-biphenyl can be coupled with an aminopyridine. chemspider.comrsc.org
| Catalyst/Precatalyst | Ligand | Base | Solvent | Reactants | Reference |
| [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 2-bromo-6-methyl pyridine, (+/-)-trans-1,2-diaminocyclohexane | chemspider.com |
| Pd(OAc)₂ | - | K₂CO₃ or KOtBu | THF, Toluene, or Dioxane | Aryl halide, Amine | libretexts.org |
This table provides examples of Buchwald-Hartwig amination conditions.
Other Palladium- and Ruthenium-Mediated Coupling Routes
Beyond the well-established Suzuki and Heck reactions, other transition metal-catalyzed methods are available for the synthesis of the biphenyl-pyridine scaffold. Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct arylation of heterocycles. nih.gov This approach avoids the need for pre-functionalized starting materials like organoboron or organotin compounds. For instance, the ortho-arylation of 2-phenylpyridines can be achieved using potassium aryltrifluoroborates in the presence of a palladium(II) catalyst. thieme-connect.com This method allows for the direct formation of a C-C bond at a specific position on the pyridine ring. nih.govthieme-connect.com
Ruthenium catalysts also offer unique reactivity for the modification of pyridines. Ruthenium-mediated alkenylation can introduce a vinyl group at the 2-position of pyridine, which can then be used in further coupling reactions. nih.gov Additionally, ruthenium-catalyzed cycloisomerization of 3-azadienynes provides a route to construct the pyridine ring itself, offering a different synthetic strategy. organic-chemistry.org
| Metal | Catalyst/Precatalyst | Reactants | Reaction Type | Reference |
| Palladium | Pd(OAc)₂ | 2-phenylpyridine (B120327), Potassium aryltrifluoroborate | C-H Arylation | thieme-connect.com |
| Palladium | Pd(OAc)₂ | 2-quinolinecarboxyamide derivative | Intramolecular C-H Arylation | beilstein-journals.org |
| Ruthenium | [CpRu(=C=CHR)(PPh₃)₂]PF₆ | Pyridine | Alkenylation | nih.gov |
| Ruthenium | Chloro-cyclopentadienyl bis(triphenylphosphine) ruthenium complex | 3-azadienynes | Cycloisomerization | organic-chemistry.org |
This table highlights alternative palladium- and ruthenium-mediated synthetic routes.
Classical Organic Reactions for Biphenyl-Pyridine Construction
While transition metal catalysis dominates modern synthetic approaches, classical organic reactions remain relevant, particularly for the synthesis of precursors.
Friedel-Crafts Acylation and Related Aromatic Substitutions
Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. nih.gov In the context of synthesizing this compound, this reaction can be used to prepare a key intermediate, 1-([1,1'-biphenyl]-4-yl)ethan-1-one, by reacting biphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) oxide. nih.gov This ketone can then be further elaborated to form the pyridine ring.
However, the direct Friedel-Crafts acylation of pyridine is generally not feasible. The nitrogen atom in pyridine is basic and coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. youtube.comyoutube.com Therefore, alternative strategies are required to functionalize the pyridine ring. One such strategy involves nucleophilic aromatic substitution on a pre-functionalized pyridine. Nucleophilic attack on pyridines is favored at the 2- and 4-positions due to the ability of the nitrogen to stabilize the resulting anionic intermediate. stackexchange.com For example, a general synthesis route involves the bromination of 1-([1,1'-biphenyl]-4-yl)ethan-1-one, followed by nucleophilic substitution with pyridine-2-carboxylic acid to form the target compound. vulcanchem.com
| Reaction Type | Substrate | Reagent(s) | Catalyst | Product | Reference |
| Friedel-Crafts Acylation | Biphenyl | Acetyl chloride | Fe₂O₃ | 1-([1,1'-Biphenyl]-4-yl)ethan-1-one | nih.gov |
| Friedel-Crafts Acylation | Biphenyl | Succinic anhydride (B1165640) | AlCl₃ | 4-Phenylbenzoyl-propionic acid | nih.gov |
| Nucleophilic Aromatic Substitution | 1-([1,1'-Biphenyl]-4-yl)-2-bromoethan-1-one | Pyridine-2-carboxylic acid | K₂CO₃ (as base) | This compound derivative | vulcanchem.com |
This table summarizes examples of classical reactions used in the synthesis of biphenyl-pyridine precursors.
Condensation and Cyclization Reactions for Pyridine Ring Formation
The formation of the pyridine ring is a cornerstone of synthesizing this compound. Several classical named reactions provide robust pathways to construct the pyridine core, which can be adapted to incorporate the 4-biphenyl substituent.
Kröhnke Pyridine Synthesis : This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgnih.gov The reaction proceeds via a Michael addition followed by cyclization and aromatization to form highly substituted pyridines under mild conditions. wikipedia.org For the synthesis of the target compound, a key intermediate would be a 1,5-dicarbonyl compound derived from a chalcone-like precursor bearing the biphenyl moiety. The Kröhnke synthesis is noted for its applicability in preparing various polypyridyl complexes. wikipedia.orgresearchgate.net
Hantzsch Pyridine Synthesis : This is a well-known multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. chemtube3d.comwikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org To synthesize a derivative of this compound using this method, an appropriately substituted β-ketoester containing the biphenyl group would be a required starting material. The classical Hantzsch synthesis can have drawbacks such as long reaction times and harsh conditions, but modern variations have been developed to improve yields and efficiency. wikipedia.org
Bohlmann-Rahtz Pyridine Synthesis : This two-step process begins with the condensation of an enamine with an ethynylketone to produce an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org A key advantage is that it uses an ynone, which avoids a separate oxidation step to achieve the final aromatic pyridine. organic-chemistry.org Modifications using acid catalysis or microwave assistance have made this method more versatile and have overcome limitations like high temperatures and the need to isolate intermediates. researchgate.netorganic-chemistry.org
Below is a table summarizing these classical pyridine ring formation reactions.
| Reaction | Key Reactants | Key Features |
| Kröhnke Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls, ammonium acetate | Mild conditions; high yields; produces highly functionalized pyridines. wikipedia.org |
| Hantzsch Synthesis | Aldehyde, 2 equiv. β-ketoester, ammonia/ammonium acetate | Forms a 1,4-dihydropyridine intermediate requiring oxidation. chemtube3d.comwikipedia.org |
| Bohlmann-Rahtz Synthesis | Enamines, ethynylketones | Two-step process; avoids separate oxidation step; can require high temperatures. organic-chemistry.orgwikipedia.org |
Functional Group Interconversion and Derivatization
Once the core this compound structure is assembled, further modifications can be made to both the pyridine and biphenyl components through functional group interconversion (FGI).
Strategies for Modifying the Pyridine Core
The pyridine ring of the target molecule can be functionalized using several strategies, with methods involving pyridine N-oxides being particularly prominent. The oxidation of the pyridine nitrogen to an N-oxide activates the ring, facilitating substitutions, primarily at the C2 and C4 positions. researchgate.net
A powerful technique is the direct C-H arylation of pyridine N-oxides. Copper-catalyzed arylation with arylboronic esters allows for the one-pot synthesis of 2-arylpyridines. rsc.org Similarly, palladium-catalyzed direct arylation with aryl triflates can yield 2-aryl pyridine N-oxides, which can then be deoxygenated. semanticscholar.org These methods provide a route to introduce additional aryl groups or other substituents to the pyridine core of the target molecule.
Furthermore, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process using reagents like trifluoromethanesulfonic anhydride (Tf₂O) and t-butylamine. semanticscholar.org Metal-free regiospecific alkylation can also be achieved by treating pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride, to yield 2-substituted pyridines. umich.edu
| Modification Strategy | Reagents | Position of Functionalization | Resulting Group |
| Direct C-H Arylation | Pyridine N-oxide, Arylboronic ester, Cu catalyst | C2 | Aryl |
| Direct C-H Arylation | Pyridine N-oxide, Aryl triflate, Pd catalyst | C2 | Aryl |
| Amination | Pyridine N-oxide, Ts₂O, t-BuNH₂ | C2 | Amino |
| Alkylation | Pyridine N-oxide, Grignard reagent, Ac₂O | C2 | Alkyl |
Synthetic Routes for Biphenyl Moiety Functionalization
The biphenyl moiety of this compound can also be functionalized, most commonly through electrophilic aromatic substitution reactions like Friedel-Crafts acylation. This reaction introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.orglibretexts.org
In the case of this compound, the terminal phenyl ring is the target for this functionalization. The substitution is expected to occur primarily at the 4'-position (para position) of the terminal phenyl ring due to steric hindrance from the rest of the molecule and the directing effect of the existing phenyl group. The resulting ketone product is deactivated, which prevents further acylation. organic-chemistry.org This ketone can then be a handle for further synthetic transformations, for instance, reduction to an alkyl group via Clemmensen or Wolff-Kishner reduction. organic-chemistry.org
Stereoselective and Regioselective Synthesis of this compound Isomers
Regioselectivity in the synthesis of this compound is crucial to ensure the correct connectivity between the pyridine and biphenyl fragments. Many synthetic methods offer high regiocontrol. For instance, multicomponent reactions can be designed to be highly regioselective. rsc.org Ring transformation of 2H-pyran-2-ones with benzamide (B126) has been shown to produce 2,6-diarylpyridines regioselectively. rsc.org C-H functionalization approaches, such as the direct arylation of pyridine N-oxides, are also highly regioselective for the C2 position. rsc.orgsemanticscholar.org This ensures that the biphenyl group is attached at the desired position on the pyridine ring.
Stereoselectivity in this context primarily relates to the concept of atropisomerism . Atropisomers are stereoisomers that arise from restricted rotation around a single bond. slideshare.netpharmaguideline.com While this compound itself is not chiral, its derivatives can be designed to exhibit atropisomerism. This occurs when bulky substituents are placed at the ortho positions of the biphenyl rings, creating a high enough energy barrier to prevent free rotation around the C-C bond connecting the two phenyl rings. slideshare.netpharmaguideline.comslideshare.net The introduction of a restricted axis of rotation between two heteroaromatic systems has been shown to generate atropisomers with distinct biological activities. acs.org Therefore, by synthesizing derivatives of the title compound with large groups at the 2'- and 6'-positions of the biphenyl moiety, it would be possible to create stable, separable atropisomers.
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without isolating intermediates. acsgcipr.org Several such methods are applicable to the synthesis of this compound and its derivatives.
A variety of MCRs have been developed for pyridine synthesis. rsc.orgnih.govekb.egacs.orgacademie-sciences.fr For example, a one-pot, four-component reaction of an aromatic aldehyde, malononitrile, a ketone, and ammonium acetate can produce highly substituted pyridines. nih.govacademie-sciences.fr To apply this to the target molecule, 4-biphenylcarboxaldehyde would be a logical starting material.
The Bohlmann-Rahtz synthesis has also been adapted into a one-pot procedure, simplifying the original two-step process. organic-chemistry.org Similarly, the copper-catalyzed C-H arylation of pyridine N-oxides provides a one-pot route to 2-arylpyridines from readily available starting materials. rsc.org These streamlined approaches are highly valuable for generating libraries of complex molecules for applications in drug discovery and materials science. rsc.orgnih.gov
Advanced Spectroscopic and Structural Characterization of 2 1,1 Biphenyl 4 Yl Pyridine Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 2-([1,1'-Biphenyl]-4-yl)pyridine, offering precise information about the atomic arrangement and connectivity within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides characteristic signals for the protons on both the pyridine (B92270) and biphenyl (B1667301) rings. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals appear in distinct regions. rsc.org
The proton on the pyridine ring adjacent to the nitrogen atom (α-proton) is the most deshielded, appearing as a doublet at approximately 8.70 ppm. rsc.org The other pyridine protons and the protons of the biphenyl group resonate in the range of 7.15 to 8.07 ppm. rsc.org The integration of these signals corresponds to the number of protons in each chemical environment, confirming the molecular structure.
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine (α-H) | 8.70 | d | 4.8 |
| Biphenyl/Pyridine | 8.07 | d | 8.0 |
| Biphenyl/Pyridine | 7.60 - 7.77 | m | |
| Biphenyl | 7.44 | t | 7.6 |
| Biphenyl | 7.35 | t | 7.2 |
| Pyridine | 7.15 - 7.24 | m |
Note: Data recorded in CDCl₃ at 400 MHz. rsc.org d = doublet, t = triplet, m = multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In the ¹³C NMR spectrum of this compound, the carbon atoms of the pyridine and biphenyl rings exhibit distinct chemical shifts. rsc.org
The carbon atom of the pyridine ring attached to the biphenyl group is observed at approximately 156.9 ppm, while the carbon adjacent to the nitrogen atom appears around 149.7 ppm. rsc.org The remaining aromatic carbons resonate in the region of 120.4 to 141.6 ppm. rsc.org The number of signals in the spectrum confirms the presence of unique carbon environments within the molecule.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Chemical Shift (δ, ppm) |
| Pyridine (C-Ar) | 156.9 |
| Pyridine (C-N) | 149.7 |
| Biphenyl (quaternary) | 141.6 |
| Biphenyl (quaternary) | 140.5 |
| Biphenyl (quaternary) | 138.2 |
| Pyridine (CH) | 136.7 |
| Biphenyl (CH) | 128.8 |
| Biphenyl (CH) | 127.5 |
| Biphenyl (CH) | 127.4 |
| Biphenyl (CH) | 127.2 |
| Biphenyl (CH) | 127.0 |
| Pyridine (CH) | 122.1 |
| Pyridine (CH) | 120.4 |
Note: Data recorded in CDCl₃ at 101 MHz. rsc.org
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals of this compound and its derivatives. ustc.edu.cncolumbia.edulibretexts.org
HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of protonated carbons. nih.govyoutube.com HMBC, on the other hand, reveals correlations between protons and carbons that are two or three bonds apart, which is instrumental in piecing together the molecular structure and assigning quaternary carbons. ustc.edu.cnlibretexts.org These techniques are particularly useful for complex derivatives of this compound where signal overlap in 1D spectra can make assignments challenging.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. The spectrum is typically characterized by:
Aromatic C-H stretching vibrations: These appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching vibrations: The stretching of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bond in the pyridine ring give rise to a series of sharp, medium to strong absorption bands in the 1400-1600 cm⁻¹ region.
C-H in-plane and out-of-plane bending vibrations: These vibrations produce a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹), which are highly characteristic of the substitution pattern of the aromatic rings.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. For this compound and related structures, Raman spectra reveal characteristic peaks corresponding to the stretching and bending vibrations of the constituent aromatic rings.
Derivatives of this compound exhibit strong Raman scattering, which facilitates their study even at low concentrations or as thin films. stanford.edu The spectra are typically dominated by a strong mode around 1603 cm⁻¹, attributed to the symmetric ring stretching of the biphenyl groups. stanford.edu Other notable features include a broad band around 1300 cm⁻¹ associated with the inter-ring C-C stretch of the biphenyl units. stanford.edu
A comparative analysis of the Raman spectra of biphenyl and its derivatives shows common features, such as strong peaks around 3065, 1600, 1280, 1030, and 1000 cm⁻¹. researchgate.net These peaks are characteristic of the biphenyl moiety and provide a basis for identifying its presence in more complex structures. researchgate.net The vibrational properties of molecules like this compound are generally unaffected by adsorption onto different substrates, indicating that the molecular structure remains intact. stanford.edu
Table 1: Characteristic Raman Peaks for Biphenyl and its Derivatives
| Vibrational Mode | Biphenyl (cm⁻¹) | 2-chlorobiphenyl (cm⁻¹) | 3-chlorobiphenyl (cm⁻¹) | 4-chlorobiphenyl (cm⁻¹) |
|---|---|---|---|---|
| C-H Stretch | ~3065 | ~3065 | ~3065 | ~3065 |
| Ring Stretch | ~1600 | ~1600 | ~1600 | ~1600 |
| Inter-ring C-C Stretch | ~1276 | ~1297 | ~1276 | ~1276 |
| Ring Breathing | ~1000 | ~1030 | ~1030 | ~1030 |
| Out-of-plane Bend | ~738 | ~760 | - | ~760 |
Data sourced from a study on monochlorobiphenyls. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of compounds. High-resolution mass spectrometry and MALDI-TOF are particularly valuable for the characterization of complex organic molecules like this compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of the elemental composition of a molecule. nih.gov This capability is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers. nih.govnih.gov HRMS is frequently used to characterize derivatives of this compound, providing definitive evidence of their successful synthesis. mdpi.comrsc.org The technique can be used to analyze both small molecules and larger, more complex structures, making it a versatile tool in materials science and pharmaceutical development. nih.gov
Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of large, non-volatile, and fragile molecules such as polymers and biomolecules. nih.govlibretexts.org In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. libretexts.organokaramsey.edu MALDI-TOF MS is particularly useful for obtaining accurate molecular mass information for complex organic compounds. nih.govrsc.org While often considered a qualitative technique, with the use of internal standards, MALDI-TOF MS can also be employed for quantitative analysis. nih.govresearchgate.net A key advantage of MALDI-TOF is that it typically produces singly charged ions, which simplifies the resulting mass spectrum and facilitates data interpretation. libretexts.org However, it is important to be aware that some fragmentation can occur, which might be misinterpreted as impurities. tue.nl
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, are used to investigate the electronic transitions and photophysical properties of molecules.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible radiation by organic molecules typically results from the excitation of bonding electrons, and the wavelengths of the absorption bands can be correlated with the types of bonds present. nanoqam.ca For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π to π* transitions within the conjugated system. nanoqam.ca
The UV-Vis spectrum of biphenyl, a core component of the target molecule, shows a strong absorption maximum. nist.gov Similarly, pyridine exhibits absorption maxima at approximately 202 nm and 254 nm. sielc.com In derivatives of this compound, the absorption spectra can be influenced by the presence of different functional groups and the solvent used. mdpi.com For instance, in a derivative of this compound, three main absorption bands were observed in dichloromethane. mdpi.com The position and intensity of these bands provide insights into the electronic structure and conjugation of the molecule. researchgate.net
Table 2: UV-Vis Absorption Maxima for Parent Moieties
| Compound | Absorption Maxima (λmax) | Solvent |
|---|---|---|
| Biphenyl | Not specified | Not specified nist.gov |
| Pyridine | 202 nm, 254 nm | Acidic mobile phase sielc.com |
Data is based on publicly available spectral data.
Fluorescence and photoluminescence spectroscopy are highly sensitive techniques used to study the emission of light from a molecule after it has absorbed photons. libretexts.org These methods provide information about the excited states of molecules and their de-excitation pathways.
Pyridine-based compounds are known for their fluorescent properties, which can be tuned by introducing electron-donating or electron-withdrawing groups. beilstein-journals.org This modification can alter the internal charge transfer (ICT) state of the molecule, thereby influencing its emission characteristics. beilstein-journals.orgnih.govbeilstein-journals.org
Derivatives of this compound can exhibit strong fluorescence. beilstein-journals.orgnih.govbeilstein-journals.org For example, some pyridine derivatives show significant solvatochromism, where the emission wavelength changes with the polarity of the solvent. nih.govbeilstein-journals.org This effect is attributed to changes in the ICT state of the molecules. nih.govbeilstein-journals.org In some cases, these compounds can exhibit aggregation-induced emission enhancement (AIEE), where fluorescence intensity increases in the aggregated state, a phenomenon with potential applications in sensors and imaging. beilstein-journals.orgnih.govbeilstein-journals.org The study of fluorescence lifetimes provides further insights into the excited state dynamics of these molecules. researchgate.net
X-ray Diffraction and Solid-State Analysis
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the precise determination of the three-dimensional molecular structure of crystalline solids. For this compound and its derivatives, SCXRD provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
In analogous biphenyl-pyridine derivatives, the biphenyl moiety tends to adopt a planar conformation due to π-π interactions between the two phenyl rings. vulcanchem.com The dihedral angle between the pyridine and biphenyl groups is a critical parameter, typically ranging from 15° to 30°, which allows for electronic conjugation across the system while maintaining steric feasibility. vulcanchem.com For instance, in the crystal structure of 4,4'-[4-([1,1'-biphenyl]-4-yl)pyridine-2,6-diyl]dianiline, the biphenyl-pyridine core is part of a triclinic crystal system with the space group P-1. vulcanchem.com
The development of SCXRD for complex structures like covalent organic frameworks (COFs) highlights the potential for detailed structural analysis of even larger architectures incorporating the this compound motif. nih.govnih.gov High-resolution diffraction data allows for the unambiguous determination of connectivity, disorder, and the arrangement of guest molecules within porous structures. nih.gov
The table below presents crystallographic data for a related biphenyl-pyridine derivative, illustrating the type of information obtained from SCXRD studies.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Dihedral Angle (Pyridine-Biphenyl) | Reference |
| 4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline | Triclinic | P-1 | a = 8.92 Å, b = 10.34 Å, c = 12.57 Å, α = 89.5°, β = 76.3°, γ = 81.2° | Not explicitly stated, but core is part of the structure. | vulcanchem.com |
| (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine cocrystal | Triclinic | P1 | Not provided | Not applicable | nih.gov |
| (2E,2′E)-1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis[3-(dimethylamino)prop-2-en-1-one] | Monoclinic | P21/n | a = 15.862 Å, b = 6.0503 Å, c = 19.0640 Å, β = 105.287° | Phenyl rings tilted at 30.14° | researchgate.net |
| {[Pt(2,2′-bpy)]4(μ-bph)2(μ-(4,4′-bpy)2}{PF6}4 | Monoclinic | P 1 ¯ | Not provided | Twisted orientation between 4,4'-bpy and bph rings | nih.govmdpi.com |
The solid-state packing of this compound architectures is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions. These interactions dictate the supramolecular assembly and ultimately influence the material's bulk properties.
In derivatives containing suitable functional groups, such as amine groups, hydrogen bonding can play a significant role in the crystal packing. vulcanchem.com For example, in 4,4'-[4-([1,1'-biphenyl]-4-yl)pyridine-2,6-diyl]dianiline, hydrogen bonding between amine groups, along with π-stacking interactions, facilitates tight molecular packing. vulcanchem.com
π-π stacking is a common feature in the crystal structures of aromatic compounds. In some systems, molecules arrange in a slipped-stacking fashion, which can be characterized as J-aggregation. researchgate.net The vertical distance between stacked aromatic rings is a key parameter in determining the strength of the interaction. researchgate.net C-H···π and C-H···N interactions are also frequently observed, contributing to the formation of three-dimensional networks. researchgate.net
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method allows for the deconvolution of the crystal packing into contributions from different types of contacts, such as H···H, C···H, and O···H, providing a detailed understanding of the forces driving the supramolecular assembly. nih.gov
The table below summarizes the types of intermolecular interactions observed in the crystal structures of related compounds.
| Compound | Dominant Intermolecular Interactions | Supramolecular Structure | Reference |
| 4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline | Hydrogen bonding, π-stacking | Tight molecular packing | vulcanchem.com |
| (E)-2-(3-([1,1'-biphenyl]-3-yl)-1-(9H-fluoren-2-yl)allylidene)malononitrile | C-H···π, C-H···N | 3D layer structure | researchgate.net |
| (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine cocrystal | Hydrogen bonding, π-π interactions | Molecular columns | nih.gov |
| 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one | N-H···O, N-H···N, C-H···O hydrogen bonding, slipped π-π stacking | Tri-periodic network | nih.gov |
Advanced In-Situ Spectroscopic Characterization (e.g., XAS, SAXS for related materials research)
Advanced in-situ spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS) and Small-Angle X-ray Scattering (SAXS), are invaluable for probing the electronic and structural properties of materials under reaction conditions or during self-assembly processes. While specific studies on this compound using these techniques are not prevalent in the provided search results, their application to related materials provides a framework for potential future research.
In-situ XAS can identify the active state of a catalyst during a chemical reaction. For example, in CO oxidation over a Pt/Al2O3 catalyst, in-situ XAS revealed that partially oxidized platinum is the active phase responsible for high catalytic activity. researchgate.net This technique can track changes in the oxidation state and coordination environment of a metal center, providing crucial mechanistic insights. researchgate.net
SAXS is used to study the size, shape, and arrangement of nanoscale structures. In the context of materials based on this compound, SAXS could be employed to investigate the formation and morphology of supramolecular assemblies or the structure of polymeric materials incorporating this moiety.
The combination of these advanced in-situ techniques with the foundational knowledge from photophysical and diffraction studies can lead to a comprehensive understanding of the structure-property-function relationships in materials derived from this compound.
Computational and Theoretical Investigations of 2 1,1 Biphenyl 4 Yl Pyridine Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems.
Density Functional Theory (DFT) methods are widely employed to investigate the electronic structure and molecular properties of phenylpyridine systems. nih.gov These calculations provide a detailed understanding of the geometric and electronic features that arise from the interplay between the pyridine (B92270) and biphenyl (B1667301) moieties. For the parent compound, 2-phenylpyridine (B120327), DFT calculations have shown that the aromatic rings are twisted with respect to each other. researchgate.net This twist angle is a result of the balance between two opposing forces: the stabilizing π-conjugation that favors a planar conformation and the steric repulsion between ortho-hydrogens on adjacent rings, which favors a non-planar structure. karatekin.edu.tr
In the case of 2-phenylpyridine, DFT calculations predict a smaller twist angle (around 21°) compared to biphenyl (around 44°). researchgate.net This suggests that the introduction of the nitrogen atom in the pyridine ring alters the electronic landscape, influencing the conformational preference. The electronic structure of such molecules is critical for their application in fields like organic light-emitting diodes (OLEDs), where derivatives of 2-phenylpyridine are used as ligands in fluorescent metal complexes. wikipedia.org The electronic properties can be further tuned by introducing different substituents on the biphenyl or pyridine rings, a strategy often explored through DFT to design molecules with specific characteristics. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding the electronic behavior and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov
For pyridine derivatives, the HOMO and LUMO are typically distributed across the π-system of the aromatic rings. In systems analogous to 2-([1,1'-Biphenyl]-4-yl)pyridine, the HOMO is often localized on the more electron-rich biphenyl unit, while the LUMO may be centered more on the electron-accepting pyridine ring. This distribution facilitates intramolecular charge transfer upon photoexcitation, a property that is vital for applications in optoelectronics.
The HOMO-LUMO energy gap can be calculated using DFT methods. irjweb.com While specific values for this compound require dedicated calculations, studies on related pyrimidine (B1678525) derivatives have shown that the energy gap can be a small value, indicating a chemically reactive molecule. nih.gov The precise energy gap can be modulated by the addition of different functional groups, which can either raise or lower the HOMO and LUMO energy levels. This fine-tuning of the electronic properties is a key aspect of molecular design. researchgate.net
Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for a Pyrimidine Derivative
| Parameter | Energy (Hartree) |
| HOMO Energy | -0.2332 |
| LUMO Energy | -0.1296 |
| HOMO-LUMO Gap | 0.1036 |
Note: The data presented is for a representative pyrimidine derivative and serves as an illustrative example of typical values obtained from DFT calculations.
The three-dimensional structure and conformational flexibility of this compound are largely dictated by the rotation around the C-C single bonds connecting the aromatic rings. The energy required to rotate one ring relative to another is known as the torsional barrier. Computational methods, including both Hartree-Fock (HF) and DFT, have been used to calculate these barriers for phenylpyridines. karatekin.edu.tr
For 2-phenylpyridine, the torsional barrier to achieve a coplanar structure is lower than that of biphenyl. researchgate.net This is attributed to the reduced steric hindrance and altered electronic interactions due to the pyridine nitrogen. DFT calculations have estimated this barrier to be around 1 kcal/mol for 2-phenylpyridine, compared to approximately 2 kcal/mol for biphenyl. researchgate.net The equilibrium conformation is a twisted structure, which represents the energetic minimum. researchgate.net
Table 2: Calculated Torsional Barriers for Phenylpyridine Isomers
| Molecule | Method | Dihedral Angle (°) | Torsional Barrier (kcal/mol) |
| 2-Phenylpyridine | DFT | ~21 | ~1.0 |
| 3-Phenylpyridine | DFT | - | - |
| 4-Phenylpyridine (B135609) | DFT | - | - |
| Biphenyl | DFT | ~44 | ~2.0 |
Note: Data for 3- and 4-phenylpyridine are not explicitly detailed but are part of broader computational studies. The provided values are based on available literature for 2-phenylpyridine and biphenyl. researchgate.netkaratekin.edu.tr
Molecular Modeling and Interaction Studies
Molecular modeling techniques are instrumental in predicting how a molecule like this compound might interact with other molecules, particularly in biological systems.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates. Pyridine and biphenyl derivatives are common scaffolds in medicinal chemistry, and their interactions with various biological targets have been extensively studied using molecular docking. nih.govresearchgate.netsemanticscholar.orgnih.govmdpi.com
For a molecule like this compound, docking studies would explore how its distinct structural features interact with the binding site of a protein. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with the amino acid residues of the protein. The biphenyl group provides an extended hydrophobic surface that can fit into corresponding pockets in the receptor.
For instance, docking studies on pyrimidine and pyridine derivatives have been used to investigate their potential as inhibitors for enzymes like EGFR kinase and cyclooxygenases (COX). nih.govsemanticscholar.org The binding affinity and the specific interactions observed in these simulations provide a rational basis for the design of more potent and selective inhibitors. The results of docking studies are often reported as a binding energy or a scoring function, which gives an estimate of the binding affinity. nih.gov
Non-covalent interactions are the primary forces that govern ligand-host binding and the supramolecular assembly of molecules. nih.govmdpi.com For this compound, several types of non-covalent interactions are significant. These include:
π-π Stacking: The aromatic rings of the pyridine and biphenyl moieties can interact with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan in a protein. mdpi.com These interactions are crucial for the stability of protein-ligand complexes.
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. It can form hydrogen bonds with suitable donor groups in a host molecule, such as the hydroxyl group of serine or the amide group of asparagine.
van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules. The large surface area of this compound allows for significant van der Waals interactions with a host molecule.
Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and analyze these weak interactions in three-dimensional space, providing a deeper understanding of the forces that hold molecular complexes together. mdpi.com Studies on related systems, such as those involving oxadiazole and pyridine rings, have utilized these methods to confirm the presence and nature of π-π interactions. mdpi.com Similarly, the mutual influence of different non-covalent interactions involving imidazole, a related heterocycle, has been systematically studied to understand how these interactions cooperatively affect molecular properties. nih.gov
Simulation of Spectroscopic Signatures
Computational chemistry provides powerful tools for the simulation and prediction of spectroscopic signatures of molecules like this compound. These simulations, primarily based on Density Functional Theory (DFT), are crucial for interpreting experimental spectra, confirming molecular structures, and understanding electronic properties. By calculating the theoretical spectra, researchers can compare them with experimental data to validate their synthesis and structural assignments. nih.gov
Key spectroscopic methods that are routinely simulated include:
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is fundamental for identifying functional groups and determining molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These computed frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra. nih.gov For instance, in a related hydrazone-pyridine compound, DFT calculations at the B3LYP/6-31G(d,p) level were used to perform a complete vibrational assignment of the observed IR and Raman bands. nih.gov
UV-Visible Spectroscopy: The electronic absorption spectrum of a compound, which determines its color and photophysical properties, can be simulated using Time-Dependent DFT (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These predictions help in understanding the electronic transitions occurring within the molecule, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the precise connectivity and environment of atoms in a molecule. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net These theoretical predictions are highly valuable for assigning peaks in complex experimental NMR spectra, especially for molecules with numerous non-equivalent protons and carbons, as is the case for this compound.
The table below illustrates the kind of data generated from spectroscopic simulations for a representative pyridine derivative, showcasing the comparison between experimental and calculated values.
| Spectroscopic Data for a Hydrazone-Pyridine Derivative | Experimental | Calculated (DFT) |
| FTIR (cm⁻¹) | ||
| N-H stretch | 3292 | - |
| C=N stretch | 1633 | - |
| UV-Vis (nm) | 350 | - |
| ¹³C NMR (ppm) | 145.2 (C-N) | 146.1 (C-N) |
| ¹H NMR (ppm) | 8.15 (Py-H) | 8.22 (Py-H) |
| This table presents example data from related compounds to illustrate the output of spectroscopic simulations. Data adapted from studies on similar molecular structures. researchgate.net |
Calculation of Global Reactivity Parameters (Electronegativity, Chemical Hardness, Electrophilicity)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule through a set of descriptors. orientjchem.org These parameters are calculated based on the energies of the frontier molecular orbitals, namely the HOMO and LUMO. orientjchem.org A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. ijarset.com
The key global reactivity parameters include:
Ionization Potential (I) and Electron Affinity (A): These are fundamental properties related to the energy required to remove an electron and the energy released when an electron is added, respectively. Within the framework of Koopmans' theorem, they can be approximated by the energies of the HOMO and LUMO:
I ≈ -EHOMO
A ≈ -ELUMO
Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons. mdpi.com It is calculated as the negative of the chemical potential (μ).
χ = -μ = ( I + A ) / 2
Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution or charge transfer. mdpi.comresearchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijarset.com
η = ( I - A ) / 2
Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. researchgate.net It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.
ω = μ² / (2η) = χ² / (2η)
These parameters are invaluable for predicting the reactive behavior of this compound in various chemical environments. For example, a higher electronegativity value suggests it can act as a good electron acceptor. ijarset.com
The following table provides an example of calculated global reactivity descriptors for a series of related compounds, demonstrating how these values are used to compare reactivity.
| Compound | EHOMO (eV) | ELUMO (eV) | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) |
| Compound 1 | -4.139 | -0.479 | 1.830 | 2.309 | 1.458 |
| Compound 2 | -4.218 | -0.638 | 1.790 | 2.428 | 1.644 |
| Compound 3 | -4.435 | -0.801 | 1.817 | 2.618 | 1.887 |
| Compound 4 | -4.462 | -0.801 | 1.831 | 2.632 | 1.892 |
| This table contains representative data from computational studies on related organic molecules to illustrate the application of global reactivity parameters. ijarset.com The values help in assessing and comparing the chemical reactivity among different molecular systems. |
Predictive Modeling for Crystal Engineering and Supramolecular Assembly
Predictive computational modeling is a cornerstone of modern crystal engineering and the design of complex supramolecular architectures. For molecules like this compound, these methods allow for the in silico exploration of potential crystal structures and self-assembly pathways, guiding experimental efforts to create materials with desired properties.
Crystal Structure Prediction (CSP):
CSP methodologies aim to identify the most stable, low-energy crystal packing arrangements for a given molecule. This is a computationally intensive process that involves:
Generating a vast number of plausible crystal structures across various space groups. researchgate.netrsc.org
Calculating the lattice energy of each hypothetical structure using force fields or, for higher accuracy, dispersion-corrected DFT (DFT-D) methods. researchgate.net
Ranking the predicted structures by their relative energies to create a crystal energy landscape. The known experimental polymorphs are expected to be at or very near the global minimum of this landscape. researchgate.net
Analysis of the predicted crystal structures reveals the dominant intermolecular interactions, such as C-H···N hydrogen bonds, π-π stacking between the pyridine and biphenyl rings, and van der Waals forces, which govern the packing of this compound molecules in the solid state.
Modeling Supramolecular Assembly:
Beyond single crystals, computational models can predict how molecules self-assemble into larger, ordered structures. The planarity and functional groups of this compound make it an excellent candidate for forming various supramolecular systems:
Coordination-Driven Self-Assembly: The pyridine nitrogen atom can act as a ligand, coordinating to metal ions to form discrete 2D metallacycles or 3D metallacages. nih.govmdpi.com Computational modeling can help predict the geometry and stability of these supramolecular coordination complexes.
Hydrogen-Bonded Networks: While the molecule itself lacks strong hydrogen bond donors, it can act as an acceptor. In the presence of suitable partner molecules, it can form extended hydrogen-bonded chains or sheets. wur.nl
Machine Learning Approaches: Emerging strategies use machine learning models trained on large materials databases to predict the "synthesizability" or "crystallinity" of a compound based on its 2D chemical structure. rsc.orgnih.gov These models identify key molecular descriptors, such as the number of rotatable bonds and molecular connectivity indices, that correlate with the likelihood of forming a high-quality crystal. rsc.org
These predictive models are transforming materials discovery, enabling a more rational design process for new functional materials based on building blocks like this compound. nih.gov
Applications of 2 1,1 Biphenyl 4 Yl Pyridine in Advanced Materials and Catalysis
Organic Electronics and Optoelectronic Devices
The conjugated system formed by the interconnected pyridine (B92270) and biphenyl (B1667301) rings in 2-([1,1'-biphenyl]-4-yl)pyridine and its derivatives makes them promising candidates for a variety of organic electronic and optoelectronic applications. These applications leverage the compounds' ability to transport charge and emit light.
Derivatives of this compound are explored for their potential in organic light-emitting diodes (OLEDs). The core structure can be functionalized to tune the emission color and improve device efficiency. For instance, pyridine-based fluorophores have seen significant advancements in their synthesis and are used in various photonic devices. researchgate.net
In one study, pyrene-appended pyridine derivatives were developed as hole-transporting materials (HTMs) for OLEDs. acs.org These materials, such as 2,6-diphenyl-4-(pyren-1-yl)pyridine and its analogues, demonstrated good thermal and photophysical properties, making them suitable for use in solution-processed OLED devices. acs.org The incorporation of these materials as the hole-transporting layer led to the successful fabrication of OLEDs. acs.org
Another area of research focuses on developing deep-blue emitting materials for OLEDs. 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP), a related biphenyl compound, has been shown to be an efficient and thermally stable material for a deep-blue-emitting layer in OLEDs. rsc.org A device using DBP as a dopant exhibited pure blue fluorescence with a high current efficiency. rsc.org
The following table summarizes the performance of an OLED device using a pyrene-based material.
| Device Characteristics | Value |
| Emitter | 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP) |
| Electroluminescence | Sky-blue |
| CIE Coordinates | (0.18, 0.34) |
| Maximum External Quantum Efficiency (EQE) | 6.0 ± 1.2% at 5 V |
Table showing the performance of a nondoped OLED prototype using 2,4,6-TPP as the emissive layer. acs.org
The application of biphenyl-pyridine structures extends to organic photovoltaics (OPVs). The fundamental properties that make them suitable for OLEDs, such as charge transport capabilities, are also relevant for solar cell applications. While direct research on this compound in OPVs is not extensively detailed in the provided context, the development of pyrene-based hole-transporting materials (HTMs) for perovskite solar cells with high power conversion efficiencies suggests the potential of related structures. acs.org The ability to engineer these molecules allows for the optimization of energy levels to match other materials within the solar cell, a crucial factor for efficient charge separation and collection.
The planar nature of the biphenyl group in this compound and its derivatives facilitates π-π stacking interactions, which are essential for efficient charge transport in organic field-effect transistors (OFETs). The molecular packing in the solid state significantly influences the charge carrier mobility.
Research on 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) has demonstrated its utility as an active channel layer in organic thin-film transistors (OTFTs). rsc.org A thin film of DBP exhibited p-type hole-transport behavior with a notable field-effect mobility. rsc.org This indicates that the biphenyl core, a key component of this compound, is a promising scaffold for designing high-performance organic semiconductors for OFETs.
| OFET Performance Data | |
| Active Channel Material | 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) |
| Substrate Treatment | Octadecyltrichlorosilane (OTS) |
| Transport Behavior | p-type (hole-transport) |
| Field-Effect Mobility (μFET) | 0.21 cm² V⁻¹ s⁻¹ |
This interactive table presents the performance metrics of an OFET device based on a DBP thin film. rsc.org
Catalysis and Ligand Design
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a wide variety of metal ions. nih.gov This property is fundamental to its application in catalysis, where it can serve as a ligand to stabilize and modulate the reactivity of metal centers.
Biphenyl-pyridine derivatives are extensively used in the design of ligands for homogeneous catalysis. The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents on either the biphenyl or the pyridine moiety. This tunability allows for the optimization of catalyst performance in various cross-coupling reactions.
Palladium(II) complexes with functionalized pyridine ligands have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The catalytic efficiency of these complexes is influenced by the electronic nature of the substituents on the pyridine ligand. nih.govacs.org For instance, an increase in the basicity of the pyridine ligand can lead to higher reaction yields in certain catalytic transformations. nih.govacs.org The development of diverse and adjustable axially chiral biphenyl ligands has also been a significant area of research, with applications in asymmetric catalysis. nih.gov
The following table details the yields of Suzuki-Miyaura cross-coupling reactions using different palladium(II) complexes with substituted pyridine ligands.
| Ligand | Yield (%) |
| L10 | 98 |
| L11 | 86 |
| L12 | 83 |
Table showing the reaction yields for the Suzuki-Miyaura cross-coupling of 4'-bromoacetophenone (B126571) and phenylboronic acid catalyzed by different Pd(II) complexes. nih.gov
While the primary focus has been on homogeneous catalysis, there is potential for developing heterogeneous catalytic systems based on this compound. Immobilizing ligands or metal complexes onto solid supports can offer advantages such as easier catalyst separation and recycling. The functionalization of the biphenyl-pyridine scaffold allows for its covalent attachment to materials like polymers or silica. For example, polymer-supported dialkylphosphinobiphenyl ligands have been developed and shown to be active in amination and Suzuki reactions, allowing for simplified product isolation and catalyst recycling. researchgate.net
Exploration in Asymmetric Synthesis
The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to achieve high enantioselectivity in chemical reactions. While direct applications of this compound in asymmetric synthesis are not extensively documented in the provided results, the broader context of chiral pyridine-containing ligands is well-established. hkbu.edu.hk These ligands are crucial for creating the specific three-dimensional environment necessary to control the stereochemical outcome of a reaction. hkbu.edu.hkyoutube.com
The general strategy involves modifying pyridine-based ligands to introduce chirality. This can be achieved by incorporating chiral substituents or by creating axially chiral structures. nih.gov For instance, the development of axially chiral biphenyl ligands has been a significant area of research, where the biphenyl unit itself provides the chiral axis. nih.gov Adjusting the substituents on the biphenyl rings can fine-tune the steric and electronic properties of the resulting catalysts, enhancing their efficiency in various asymmetric reactions. nih.gov
Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Biphenyl Ligands
| Reaction Type | Ligand/Catalyst Type | Key Feature |
| Asymmetric additions of diethylzinc (B1219324) to aldehydes | Axially chiral [1,1'-biphenyl]-2,2'-diol ligands | Creation of a chiral pocket around the reaction center. nih.gov |
| Palladium-catalyzed asymmetric cycloadditions | Phosphoramidite ligands derived from chiral biphenyls | Control of enantioselectivity through chiral ligand-metal complex. nih.gov |
| Asymmetric [4+3] cyclization | Chiral phosphoric acid derived from biphenyls | Brønsted acid catalysis within a chiral environment. nih.gov |
Metal Coordination Complexes for Catalytic Functions
The pyridine nitrogen atom in this compound serves as an excellent coordination site for a variety of transition metals, forming stable complexes with diverse catalytic activities. researchgate.netnih.gov Palladium(II) complexes, in particular, have been extensively studied for their catalytic prowess in cross-coupling reactions. nih.govacs.org
The electronic properties of the pyridine ligand, influenced by substituents, can significantly impact the catalytic efficiency of the metal complex. nih.gov For instance, in Suzuki-Miyaura and Heck cross-coupling reactions, the basicity of the pyridine ligand has been shown to correlate with the reaction yield. nih.gov More basic ligands can enhance the catalytic activity of the palladium center. nih.gov
Gold(III) complexes containing pyridine-based ligands have also demonstrated catalytic activity. acs.org The coordination of these ligands to the gold center can influence the reactivity of the resulting complex. Weaker coordination has been observed to lead to higher catalytic activity in reactions such as cyclopropanation. acs.org
Supramolecular Chemistry and Controlled Assembly
Supramolecular chemistry focuses on the design and synthesis of large, well-defined structures from smaller molecular components through non-covalent interactions. The rigid, directional nature of this compound makes it an ideal building block for the construction of complex supramolecular architectures.
Construction of Supramolecular Coordination Complexes (SCCs)
The self-assembly of ligands containing pyridine motifs with metal ions is a powerful strategy for constructing discrete supramolecular coordination complexes (SCCs). rsc.orgsemanticscholar.org By carefully selecting the geometry of the metal ion and the design of the ligand, it is possible to create a variety of architectures, including macrocycles and cages. semanticscholar.org
For example, mixed-ligand tetranuclear SCCs of Platinum(II) with p-biphenyl and 4,4'-bipyridine (B149096) derivatives have been synthesized in a stepwise manner. mdpi.comnih.gov The resulting rectangular metallacycles exhibit interesting photophysical properties, such as dual emission, which can be influenced by the solvent polarity and the degree of aggregation. mdpi.comnih.gov The crystal structure of one such complex, {[Pt(2,2'-bpy)]4(μ-bph)2(μ-(4,4'-bpy)2}{PF6}4, confirmed its tetranuclear nature. mdpi.comnih.gov
Host-Guest Systems and Molecular Recognition Phenomena
The cavities and pockets within supramolecular structures can act as hosts for smaller guest molecules, leading to applications in molecular recognition. While specific examples involving this compound are not detailed in the search results, the principles of host-guest chemistry are applicable to systems built from similar pyridine-containing ligands. researchgate.net The size, shape, and chemical nature of the cavity can be tailored to selectively bind specific guest molecules. This selective binding is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.
Self-Assembled Structures and Ordered Monolayers
The ability of molecules to spontaneously organize into ordered structures on surfaces is a key aspect of nanoscience and materials chemistry. Self-assembled monolayers (SAMs) are highly ordered, two-dimensional structures formed by the adsorption of molecules onto a substrate. dtic.milharvard.edu
Derivatives of biphenyl, such as 4-mercaptobiphenyls, have been shown to form well-ordered SAMs on gold surfaces. nih.gov The rigid π-system of the biphenyl group contributes to the stability and order of these monolayers. nih.gov Similarly, long-chain organosilicon compounds can form SAMs on silicon oxide surfaces. illinois.edu These monolayers can be patterned using techniques like microcontact printing, allowing for the creation of micro-scale structures with controlled surface properties. nih.gov While not directly mentioning this compound, these studies demonstrate the potential for biphenyl-containing molecules to form highly ordered surface structures. nih.govnih.gov The formation of long-range ordered SAMs of N-heteroaromatic thiols, such as 2-mercaptopyrazine, on gold has also been studied, revealing complex packing structures. nih.gov
Chemical Sensors and Molecular Probes Development
The development of chemical sensors and molecular probes is crucial for detecting and quantifying specific analytes in various environments. The pyridine moiety within this compound makes it a candidate for the development of such sensors, particularly for metal ions and changes in pH. nih.govchemicalpapers.com
Conjugated polymers containing pyridine rings have been synthesized and shown to act as pH-responsive fluorescent chemical sensors. nih.gov The protonation and deprotonation of the pyridine nitrogen in response to pH changes leads to observable changes in the fluorescence properties of the polymer. nih.gov
Furthermore, simple pyridine-based derivatives have been designed as colorimetric chemosensors for the highly sensitive and selective detection of mercury(II) ions. chemicalpapers.com The coordination of the mercury ion to the pyridine nitrogen results in a distinct color change, allowing for naked-eye detection. chemicalpapers.com The development of small-molecule probes for biological applications, such as identifying specific cellular states, is another area where pyridine-containing compounds could be utilized. nih.govnih.gov For instance, derivatives of 4-(pyrrol-1-yl)pyridine have been explored as sensors for nitrite (B80452) ions. mdpi.com
Lack of Specific Research Data on this compound for Macromolecular Architectures
While the individual components of the molecule, namely the biphenyl and pyridine moieties, are well-known in polymer science for their roles in creating advanced materials, research singling out this specific isomer for polymerization or dendritic synthesis appears to be limited or not indexed in major scientific databases.
General research has been conducted on broader categories of related compounds:
Biphenyl-Containing Polymers: Numerous studies have explored the incorporation of biphenyl units into polymer backbones to enhance thermal stability, liquid crystallinity, and mechanical properties. These polymers often utilize functionalized biphenyls, such as dihydroxybiphenyl or biphenyldicarboxylic acids, as monomers.
Pyridine-Based Polymers: The pyridine unit is a common component in functional polymers due to its coordination chemistry, basicity, and electronic properties. Poly(pyridines) and polymers containing pyridine side chains have been synthesized for applications in catalysis, sensing, and materials with specific optical and electronic properties.
Dendrimers with Pyridine or Biphenyl Moieties: Dendrimers, which are highly branched, tree-like macromolecules, have been synthesized using a variety of building blocks. Some dendritic structures incorporate pyridine units at the core, as branching units, or on the periphery to impart specific functionalities. Similarly, biphenyl groups have been used to create rigid dendritic cores or branches.
However, the specific application of this compound as a monomer or a foundational unit in these complex structures is not documented in the available literature. For instance, a study on poly(alkyl-biphenyl pyridinium) anion exchange membranes utilized biphenyl and 4-acetylpyridine (B144475) as separate monomers in a superacid-catalyzed polymerization, rather than employing the pre-formed this compound. rsc.org
The absence of detailed research findings, including specific polymerization conditions, characterization data (such as molecular weight, polydispersity, and thermal properties), and the resulting macromolecular architectures for polymers or dendrimers derived directly from this compound, prevents the creation of an in-depth and scientifically accurate article on this specific topic as requested.
Therefore, no data tables or detailed research findings for the specified subsection can be provided at this time.
Mechanistic Investigations of Chemical Processes Involving 2 1,1 Biphenyl 4 Yl Pyridine
Elucidation of Reaction Pathways for Synthetic Transformations
The synthesis of 2-([1,1'-biphenyl]-4-yl)pyridine typically relies on modern cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly prevalent method for creating the aryl-aryl bond between the pyridine (B92270) and biphenyl (B1667301) moieties. libretexts.orgorganic-chemistry.org
A plausible and efficient synthetic route involves the palladium-catalyzed cross-coupling of a 2-halopyridine with a (1,1'-biphenyl)-4-ylboronic acid derivative, or conversely, the coupling of a 4-halobiphenyl with a 2-pyridylboron reagent. researchgate.netnih.gov The choice of reactants often depends on the commercial availability and stability of the starting materials. The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle. libretexts.orgnih.gov
The catalytic cycle, summarized in the table below, begins with the active Pd(0) catalyst.
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The initial step where the aryl halide (e.g., 2-bromopyridine) reacts with the Pd(0) complex. This breaks the carbon-halogen bond and forms a new Pd(II) intermediate, where the palladium has inserted itself into the bond. libretexts.orgacs.org The configuration of the substrate is typically retained. libretexts.org | Aryl-Pd(II)-Halide Complex |
| Transmetalation | In this step, the organic group from the organoboron compound (e.g., (1,1'-biphenyl)-4-ylboronic acid) is transferred to the palladium(II) center. nih.govacs.org This step requires activation by a base, which forms a more nucleophilic 'ate' complex with the boronic acid, facilitating the transfer of the biphenyl group and displacing the halide from the palladium complex. organic-chemistry.orgnih.gov | Diaryl-Pd(II) Complex |
| Reductive Elimination | The final step of the cycle where the two organic groups (the pyridine and biphenyl fragments) are coupled together, forming the desired C-C bond of the final product, this compound. This process regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. libretexts.orgmdpi.com The stereochemistry established in the previous steps is retained. libretexts.org | Pd(0) Catalyst, Final Product |
This catalytic pathway highlights the efficiency of palladium catalysis in constructing complex molecular architectures from readily available precursors.
Detailed Studies of Catalytic Cycles
While this compound is the product of catalytic synthesis, its structural motifs, specifically the bipyridyl-like arrangement, make it and its derivatives excellent candidates for use as ligands in transition-metal catalysis. Bipyridine and related pyridine-based compounds are fundamental ligands that can stabilize metal centers, modulate their electronic properties, and influence the stereochemistry and efficiency of catalytic transformations. nih.gov
When a molecule like this compound acts as a bidentate ligand (coordinating through the pyridine nitrogen and a suitable atom on the biphenyl ring, or more commonly, in its derivative forms), it participates directly in the catalytic cycle. For instance, in a generic cross-coupling reaction, the ligand stabilizes the palladium catalyst throughout the cycle. The ligand's steric and electronic properties influence each elementary step:
Oxidative Addition: The ligand's electron-donating or withdrawing nature affects the electron density at the Pd(0) center, thereby influencing the rate of its addition to the electrophile.
Transmetalation: The ligand can affect the lability of other groups on the palladium center, facilitating the exchange with the organometallic nucleophile.
Reductive Elimination: The steric bulk of the ligand can promote the final bond-forming step by creating steric pressure that favors the formation of the product and regeneration of the coordinatively unsaturated catalyst.
The use of such ligands is crucial for achieving high yields and selectivity, particularly in challenging coupling reactions involving complex substrates.
Photochemical Reaction Mechanisms (e.g., Photoisomerization, Charge Transfer Processes)
The photochemistry of donor-acceptor molecules containing pyridine and biphenyl units is characterized by processes like photoinduced electron transfer (PET) and photoisomerization. nih.govnih.gov In this compound, the biphenyl group can act as an electron donor and the pyridine ring as an electron acceptor (or vice versa), creating a donor-acceptor (D-A) system.
Upon absorption of light, the molecule is promoted to an electronically excited state. scripps.edu This excitation can trigger an intramolecular charge transfer (ICT) process, where electron density moves from the donor moiety to the acceptor moiety. acs.orgmdpi.com
Photoinduced Electron/Charge Transfer (PET/ICT): The mechanism begins with the absorption of a photon (hν), leading to a locally excited (LE) state. From this state, an electron can transfer from the highest occupied molecular orbital (HOMO), primarily located on the donor (e.g., biphenyl), to the lowest unoccupied molecular orbital (LUMO), located on the acceptor (e.g., pyridine). scripps.edu This results in a charge-separated state (D⁺-A⁻). nih.govnih.gov The efficiency and dynamics of this process are highly dependent on the solvent polarity and the energy levels of the donor and acceptor. mdpi.com In some cases, visible light can be sufficient to trigger this process in engineered biaryl pyridinium (B92312) salts. nih.govnih.gov
Photoisomerization: Photoisomerization, a light-induced change in molecular structure, is another possible photochemical pathway. While the rigid biphenyl-pyridine core is less prone to the large-scale cis-trans isomerization seen in stilbenes, torsional rotation around the single bond connecting the two rings can occur in the excited state. nih.gov This can lead to different conformational isomers. Studies on related systems, such as azobenzenes, show that reversible trans-cis isomerization can be induced by light, serving as a molecular switch. mdpi.com The photochemistry of pyridine N-oxides, for example, can lead to valence isomerization, forming intermediates like Dewar pyridine. acs.orgacs.org
The photophysical properties of such compounds are critical for applications in areas like molecular electronics, sensors, and photoredox catalysis.
Kinetic Analysis of Reaction Rates and Mechanisms
Kinetic analysis provides quantitative insight into the rates and mechanisms of chemical reactions involving this compound. Such studies can focus on its synthesis or its photochemical behavior.
Kinetics of Synthesis: For the Suzuki-Miyaura synthesis, kinetic studies can identify the rate-determining step of the catalytic cycle. mdpi.comresearchgate.net Factors such as catalyst loading, temperature, and reactant concentrations are varied to build a kinetic model. researchgate.net For many Suzuki couplings, the oxidative addition or transmetalation step is found to be rate-limiting. mdpi.com Understanding these kinetics is essential for process optimization, allowing for reduced reaction times and catalyst loadings. researchgate.net
Kinetics of Photochemical Processes: Kinetic analysis of the photochemical reactions reveals the timescales of excited-state processes. Techniques like transient absorption spectroscopy can monitor the formation and decay of excited states and intermediates. osti.gov For example, in related donor-acceptor systems, photoinduced charge transfer can occur on the picosecond to nanosecond timescale. mdpi.com
Studies on the photoisomerization of similar push-pull molecules have provided specific kinetic and thermodynamic data. The table below shows example data from a related system.
| Parameter | Value | Significance |
|---|---|---|
| Transition Time | < 50 ns | Indicates a very fast conformational change in the excited state. |
| Enthalpy Change (ΔH) | 18 ± 3 kcal/mol | Represents the energy difference between the ground state and the photoisomerized state. |
| Volume Change (ΔV) | 0.9 ± 0.4 mL/mol | A small volume change suggests minimal structural reorganization or solvent interaction changes during isomerization. |
Data adapted from studies on analogous photoisomerizable push-pull systems.
These kinetic parameters are fundamental to understanding the mechanism and designing molecules with specific photochemical functions, such as fast-switching molecular devices or efficient photosensitizers.
Structure Property Relationships in Biphenyl Pyridine Systems
Influence of Electronic and Steric Substituent Effects on Spectroscopic Properties
The spectroscopic behavior of 2-([1,1'-Biphenyl]-4-yl)pyridine and its analogs is highly sensitive to modifications on the aromatic framework. The introduction of various substituent groups can profoundly alter the absorption and emission characteristics through a combination of electronic and steric effects. These modifications are crucial for tuning the compounds for specific applications, such as in Organic Light Emitting Diodes (OLEDs) or as photosensitizers.
Electronic effects directly modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, generally raise the HOMO energy level, while electron-withdrawing groups (EWGs), like cyano (-CN) or trifluoromethyl (-CF₃), tend to lower the LUMO energy. These shifts directly impact the energy gap between the orbitals, which in turn dictates the wavelength of light absorbed and emitted. For instance, extending the conjugation or adding EDGs often leads to a bathochromic (red) shift in the absorption and emission spectra. nih.gov Conversely, EWGs can cause a hypsochromic (blue) shift.
In iridium(III) complexes, where phenylpyridine derivatives act as cyclometallating ligands, these principles are well-established. The introduction of substituent groups on the 2-phenylpyridine (B120327) ligand is a primary strategy for tuning emission colors. rsc.org For example, the degree and position of fluorination on the phenyl ring significantly alter the emission properties of platinum(II) and iridium(III) complexes. wikipedia.orgrsc.org Similarly, in palladium(II) biladiene complexes, which are structurally related, derivatives with strong electron-withdrawing functionalities like -CN and -CF₃ exhibit high singlet oxygen quantum yields (ΦΔ > 90%), whereas electron-rich variants show significantly reduced efficiency. nih.gov
Steric effects, while often coupled with electronic influences, pertain to the spatial arrangement of atoms. Bulky substituents can force the biphenyl (B1667301) rings to twist relative to each other, altering the degree of π-conjugation between them. This change in the dihedral angle affects the orbital overlap, which can disrupt the electronic communication across the molecule and lead to changes in spectroscopic properties. rsc.org In some cases, steric hindrance can also influence the geometry of metal complexes, thereby affecting their photophysical behavior.
The following table summarizes the general effects of different substituents on the spectroscopic properties of biphenyl-pyridine systems based on established research findings.
| Substituent Type | Example Groups | Effect on HOMO/LUMO | Typical Spectroscopic Shift | Impact on Quantum Yield |
|---|---|---|---|---|
| Electron-Donating (EDG) | -OCH₃, -N(CH₃)₂ | Raises HOMO Energy | Bathochromic (Red Shift) | Often decreases fluorescence/phosphorescence quantum yield nih.gov |
| Electron-Withdrawing (EWG) | -F, -CN, -CF₃ | Lowers LUMO Energy | Hypsochromic (Blue Shift) | Can increase quantum yield, particularly for photosensitization nih.gov |
| Bulky/Steric Groups | -tBu, ortho-methyl | Disrupts π-conjugation | Hypsochromic (Blue Shift) due to reduced conjugation | Variable; can enhance emission by restricting non-radiative decay pathways |
Stereochemical Considerations and Atropisomerism in Derivatives
The biphenyl unit is a classic example of a molecular scaffold that can exhibit a unique form of stereoisomerism known as atropisomerism. This phenomenon arises not from a stereocenter or a plane of chirality, but from hindered rotation around a single (pivotal) bond. unacademy.compharmaguideline.com In the case of this compound derivatives, rotation around the C-C single bond connecting the two phenyl rings can be restricted if sufficiently bulky substituents are placed at the ortho-positions (the positions adjacent to the inter-ring bond).
Unsubstituted biphenyl has a low barrier to rotation, allowing the two phenyl rings to spin freely relative to one another. slideshare.net However, when large groups occupy the ortho-positions, they can sterically clash as one ring rotates, creating a significant energy barrier. unacademy.com If this barrier is high enough (typically > 93 kJ/mol or 22 kcal/mol at room temperature), the rotation is slow enough to allow for the isolation of the individual rotational isomers, or atropisomers. unacademy.com These atropisomers are non-superimposable mirror images of each other (enantiomers) and are therefore chiral.
For a biphenyl derivative to be chiral and resolvable into stable atropisomers, two main conditions must be met:
Restricted Rotation: There must be a high energy barrier to rotation around the pivotal bond, which is typically achieved by having three or more large substituents in the ortho-positions of the biphenyl core. slideshare.net
Lack of Symmetry: Neither of the individual rings can possess a vertical plane of symmetry. youtube.com
The stability of atropisomers is a critical consideration in catalyst design and materials science. For example, the development of organocatalysts based on ortho-disubstituted biphenyl backbones has potential, provided the rotation around the biphenyl axis can be controlled. nih.gov In a synthesized atropisomeric pair of a biphenyl diol, conformational stability was surprisingly achieved through intramolecular hydrogen bonding, which helped to lock the conformation. nih.gov While research on ortho-disubstituted biphenyls is less common than on tetra-substituted systems like BINAP, the principles remain vital for designing stereochemically defined materials. nih.gov
Rational Design Principles based on Conformational Flexibility and Molecular Rigidity
The design of novel materials based on the this compound scaffold hinges on the deliberate control of molecular conformation. The balance between flexibility and rigidity is a powerful tool for tuning material properties.
Conformational Flexibility refers to the ability of a molecule to adopt different spatial arrangements through rotation around single bonds. In the context of biphenyl-pyridine systems, the most significant degree of freedom is the torsional or dihedral angle between the phenyl and pyridine (B92270) rings. This flexibility can be crucial for catalytic processes. For instance, computational studies on the C-H functionalization of biphenyl derivatives have shown that the flexibility of a ligand-containing dimeric transition state is responsible for achieving high meta-selectivity. escholarship.org The ability of the substrate to adopt a specific U-turn conformation within the catalyst's coordination sphere is essential for the reaction's success. escholarship.org
Molecular Rigidity , on the other hand, involves designing molecules with a fixed, well-defined three-dimensional structure. A rigid structure can be advantageous for several reasons:
Enhanced Emission: In materials for OLEDs, a rigid molecular structure can minimize non-radiative decay pathways that arise from vibrational and rotational motions. This often leads to higher photoluminescence quantum yields and improved device efficiency.
Improved Thermal Stability: Rigid molecules tend to pack more effectively in the solid state, leading to higher melting points and glass transition temperatures, which are desirable traits for materials used in electronic devices.
Precise Control of Properties: A fixed geometry ensures that the electronic and photophysical properties are uniform and predictable.
The rational design of new materials therefore involves a careful balancing act. For applications requiring specific dynamic conformations, such as in catalysis, flexibility is key. For applications demanding high performance in the solid state, such as in optoelectronics, a greater degree of molecular rigidity is often the goal.
Correlation of Structural Parameters with Material Performance Characteristics
The macroscopic performance of a material is directly rooted in its microscopic structural parameters. For materials based on this compound, particularly when incorporated into metal complexes, specific bond lengths, bond angles, and dihedral angles have a quantifiable impact on their photophysical and electrochemical properties.
In cyclometalated iridium(III) and platinum(II) complexes, the geometry around the metal center is a critical determinant of performance. These complexes typically adopt a distorted octahedral geometry. nih.gov The strength of the metal-ligand bonds, reflected in their lengths, influences the stability and energy levels of the complex. A key structural feature is the trans effect, where the strong σ-donating character of the cyclometalated carbon atom weakens the bond trans to it. rsc.org For example, in iridium(III) complexes with picolinate (B1231196) ancillary ligands, the Ir–N bond trans to the Ir–C bond is significantly longer (approx. 2.13 Å) than the other Ir–N bonds (approx. 2.04 Å). rsc.org This electronic effect directly influences the HOMO/LUMO distribution and, consequently, the emission properties.
The dihedral angle between the two rings of the biphenyl moiety is another crucial parameter. This angle dictates the extent of π-conjugation across the molecule. A smaller dihedral angle (closer to planar) implies greater conjugation, which typically results in red-shifted absorption and emission. A larger angle, forced by steric hindrance, reduces conjugation and leads to blue-shifted spectra. In the solid state, intermolecular interactions like π-π stacking are also governed by these structural parameters, affecting charge transport properties in thin-film devices. rsc.org
The table below presents correlations between specific structural parameters and material performance characteristics observed in biphenyl-pyridine systems and their metal complexes.
| Structural Parameter | Typical Value/Range | Influence on Performance Characteristic | Supporting Evidence |
|---|---|---|---|
| Ir–C (cyclometalated) Bond Length | ~2.00 Å | A strong σ-donating bond that is crucial for the stability and high phosphorescence efficiency of Ir(III) complexes. | researchgate.net |
| Ir–N (trans to C) Bond Length | ~2.13 Å | Elongated due to the strong trans effect of the carbon atom, influencing the energy of the frontier orbitals and emission color. | rsc.org |
| Ir–N (trans to N) Bond Length | ~2.04 Å | Represents a typical Ir-N dative bond length in these complexes. | rsc.org |
| Biphenyl Dihedral Angle | Varies (e.g., 44.4° in unsubstituted biphenyl) | Controls the degree of π-conjugation. Larger angles lead to blue-shifted emission and can be used to tune color. | slideshare.net |
| Ligand Bite Angle (C^N) | ~80° | The constrained angle within the five-membered metallacycle contributes to the overall rigidity and stability of the complex. | rsc.org |
| Ir–Ir Bond Length (in dinuclear complexes) | 2.89–2.97 Å | Stabilizes the rare Ir(II) oxidation state; the bond length, influenced by ligands and counter-ions, correlates with the complex's binding energy and photophysical properties. | nih.gov |
Future Research Directions and Emerging Trends for 2 1,1 Biphenyl 4 Yl Pyridine
Development of Novel and Sustainable Synthetic Methodologies
While established methods like the Suzuki-Miyaura cross-coupling reaction are used to synthesize 2-phenylpyridine (B120327) derivatives, future research will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes. mdpi.com The development of "green chemistry" approaches is a growing trend in chemical synthesis. nih.gov This involves using less hazardous substances and designing processes that are more energy-efficient, such as one-pot multicomponent reactions or microwave-assisted synthesis, which can significantly reduce reaction times and increase yields. nih.gov
Traditional syntheses can involve harsh conditions or require the pre-functionalization of starting materials. acs.org Future methodologies could explore direct C-H activation and functionalization, a technique that allows for the direct coupling of aromatic C-H bonds, bypassing the need for pre-installed activating groups. Research into late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is also a promising avenue. acs.org This approach allows for the rapid generation of a diverse range of derivatives from a common intermediate, which is highly valuable for materials and drug discovery.
A comparison of conventional versus emerging synthetic approaches is summarized below:
| Feature | Conventional Methods (e.g., Suzuki Coupling) | Emerging Sustainable Methods |
| Starting Materials | Often require pre-halogenated or organometallic reagents. mdpi.com | Aims to use simpler, more abundant starting materials. |
| Process | Multi-step, may require harsh conditions and inert atmospheres. orgsyn.org | Focus on one-pot reactions, microwave assistance, and milder conditions. nih.gov |
| Byproducts | Can generate significant stoichiometric waste (e.g., salts). | Designed to minimize waste and hazardous byproducts (atom economy). nih.gov |
| Efficiency | Can have moderate to good yields but may be time-consuming. mdpi.comorgsyn.org | Often features shorter reaction times and high efficiency. nih.gov |
Exploration of Advanced Functional Materials with Tunable Properties
The rich coordination chemistry of pyridine-based ligands is a cornerstone for creating advanced functional materials. nih.govacs.org For 2-([1,1'-Biphenyl]-4-yl)pyridine, the pyridine (B92270) nitrogen provides a coordination site for metal ions, while the extended π-conjugated biphenyl (B1667301) system can be tailored to influence the electronic and photophysical properties of the resulting material.
Future work will focus on systematically modifying the structure of this compound to fine-tune the properties of these materials. For example, the degree and position of fluorination on the phenylpyridine ligand can significantly alter the emission properties of its metal complexes. wikipedia.org By introducing different functional groups onto the biphenyl or pyridine rings, researchers can control properties such as luminescence color, quantum yield, and redox stability. This allows for the rational design of materials for specific applications, including next-generation OLEDs, chemical sensors, and electrochromic devices. nih.govacs.org The layer-by-layer deposition technique offers precise control over the assembly of these molecules, enabling the construction of complex, multi-component films with unique electrochemical pathways. acs.org
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the molecular scale, represent a rapidly emerging class of materials. aps.org Integrating this compound or its derivatives as the organic component in these hybrids could lead to novel materials with synergistic properties.
One major area of exploration is in hybrid perovskites. aps.org While simple organic cations like methylammonium (B1206745) are common, larger, functional organic molecules can be used to create two-dimensional (2D) layered perovskite structures. aps.orgarizona.edu Using a ligand like this compound as the organic spacer could influence the electronic band structure, charge transport, and stability of the material. The interaction between the organic cation and the inorganic framework is crucial and can be engineered to enhance properties for applications in photovoltaics and optoelectronics. arizona.edu Research has shown that the choice of the organic component can tune the band gap and stability of the perovskite structure. aps.org
Another approach involves creating coordination networks where the pyridine unit binds to metal centers (like lead(II)), and the biphenyl tail influences the packing and dimensionality of the resulting structure, which can range from discrete molecules to 1D chains or 2D networks. rsc.org
| Hybrid Material Type | Potential Role of this compound | Potential Applications |
| 2D Layered Perovskites | Acts as the organic spacer layer between inorganic sheets. aps.orgarizona.edu | Solar cells, LEDs, photodetectors. |
| Metal-Organic Frameworks (MOFs) | Serves as a functional ligand to build porous frameworks. | Gas storage, catalysis, sensing. |
| Coordination Polymers | Forms extended networks with metal ions through pyridine coordination. rsc.org | Luminescent materials, semiconductors. |
Computational Predictions for Unexplored Applications
Computational chemistry and theoretical modeling are powerful tools for predicting the properties of new materials before they are synthesized, saving significant time and resources. Density Functional Theory (DFT) and other electronic structure calculations can be used to model the behavior of this compound and its derivatives. arizona.eduresearchgate.net
Future research will increasingly rely on these computational methods to screen for new applications. For instance, calculations can predict the binding energies and electronic interactions between the molecule and various metal ions, guiding the design of new catalysts or sensors. researchgate.net Theoretical studies can also predict the detonation properties and thermal stability of new energetic materials derived from pyridine structures. researchgate.net In the context of hybrid materials, DFT calculations can elucidate the nature of the organic-inorganic interface, predict band alignment, and assess the electronic coupling strength, which are critical parameters for optoelectronic device performance. arizona.edu
High-Throughput Screening and Combinatorial Chemistry in Compound Discovery
To accelerate the discovery of new functional materials, future research will leverage high-throughput screening (HTS) and combinatorial chemistry. youtube.com Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. nih.gov Instead of synthesizing compounds one by one, this approach generates a diverse array of derivatives of this compound simultaneously by systematically varying the substituents on the aromatic rings. youtube.com
Once a library is created, HTS methods can be employed to quickly evaluate the properties of each compound. researchgate.netnih.gov For example, screening for luminescent properties can be done using automated fluorescence spectroscopy. This combination of rapid synthesis and screening allows researchers to efficiently explore a vast chemical space to identify "hit" compounds with desired characteristics for applications ranging from biological imaging to materials science. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-([1,1'-Biphenyl]-4-yl)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via aerobic C–N bond activation, as demonstrated by Wu et al. (2014), using a copper-catalyzed coupling reaction between biphenyl derivatives and pyridine precursors. Key parameters include catalyst loading (5–10 mol% CuI), solvent choice (DMSO or DMF), and reaction temperature (80–120°C). Yields range from 41% to 76%, with higher yields achieved under inert atmospheres and extended reaction times (12–24 hours) .
- Optimization : Adjusting stoichiometric ratios (1:1.2 for aryl halide to pyridine) and introducing electron-withdrawing groups on the biphenyl moiety can enhance reactivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?
- Techniques :
- ¹H/¹³C NMR : Distinct aromatic proton signals appear at δ 7.2–8.8 ppm (¹H), with biphenyl and pyridine carbons in the 120–150 ppm range (¹³C). Coupling patterns confirm substitution positions .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 231 (M⁺) with fragmentation patterns consistent with biphenyl-pyridine cleavage .
- Validation : Cross-referencing with computed NMR spectra (e.g., using Gaussian software) ensures structural accuracy .
Q. What are the standard protocols for purifying this compound, and how can purity be assessed?
- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) removes unreacted precursors. For trace impurities, preparative HPLC (C18 column, acetonitrile/water gradient) is recommended .
- Purity Assessment : High-resolution mass spectrometry (HRMS) and elemental analysis (C: 83.8%, H: 5.7%, N: 6.1%) confirm purity >95%. Residual solvents are quantified via GC-MS .
Advanced Research Questions
Q. How can this compound be functionalized via C–H activation, and what catalytic systems are effective?
- Functionalization : Iodination at the pyridine ring’s C3 position is achieved using tert-butyl hydroperoxide (TBHP) under ultrasound irradiation, yielding 3-iodo derivatives. Pd(OAc)₂ (2 mol%) in acetonitrile at 50°C provides regioselectivity (>90%) .
- Catalytic Systems : Copper(I)-thiophene carboxylate complexes enable Suzuki-Miyaura couplings for biphenyl modifications. DFT studies suggest oxidative addition of aryl halides as the rate-limiting step .
Q. What role does this compound serve in coordination chemistry, and what ligand properties make it suitable for metal complexes?
- Ligand Design : The biphenyl-pyridine framework acts as a rigid, π-conjugated ligand for transition metals (e.g., Ru(II), Ir(III)). The pyridine N atom coordinates metals, while the biphenyl group stabilizes charge-transfer excited states .
- Applications : Luminescent Eu(III) complexes incorporating this ligand exhibit strong red emission (λem = 615 nm), making them candidates for OLEDs .
Q. What challenges arise in crystallographic studies of this compound derivatives, and how can they be addressed?
- Challenges : Poor crystal growth due to flexible biphenyl linkages. Twinning and low-resolution data (<1.0 Å) are common .
- Solutions : Use of additives (e.g., diethyl ether) in vapor diffusion crystallization improves crystal quality. SHELXL refinement with twin-law corrections (e.g., BASF parameter) resolves data ambiguities .
Q. How do structural modifications of this compound impact its electronic properties and reactivity in cross-coupling reactions?
- Electronic Tuning : Introducing electron-donating groups (e.g., –OCH₃) on the biphenyl ring lowers the LUMO energy (–2.1 eV vs. –1.8 eV for unmodified), enhancing oxidative addition in Pd-catalyzed couplings .
- Reactivity : Bromination at the para position of the pyridine ring increases electrophilicity, enabling Negishi couplings with organozinc reagents (yield: 85–92%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
